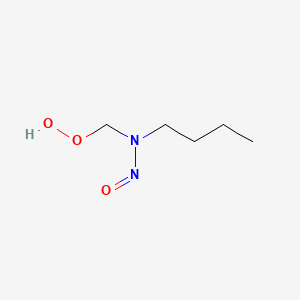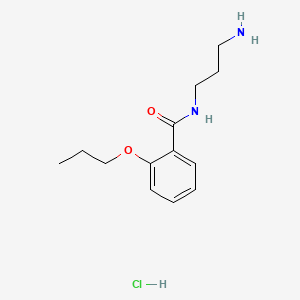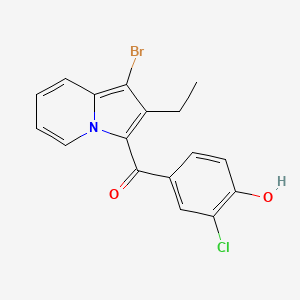
Hentriacontatriene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hentriacontatriene is a long-chain hydrocarbon with the molecular formula C₃₁H₅₈ It is characterized by the presence of three double bonds in its structure, making it a polyunsaturated compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hentriacontatriene can be synthesized through various organic synthesis methods. One common approach involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of hentriacontane, a saturated hydrocarbon. This process requires high temperatures and the presence of a suitable catalyst, such as platinum or palladium, to facilitate the removal of hydrogen atoms and the formation of double bonds.
Análisis De Reacciones Químicas
Types of Reactions: Hentriacontatriene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols. Common oxidizing agents include and .
Reduction: The double bonds can be reduced to form hentriacontane using reducing agents such as in the presence of a metal catalyst like palladium on carbon.
Substitution: this compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another atom or group. For example, halogenation can occur using or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Hentriacontane.
Substitution: Halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
Hentriacontatriene has several applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons and their reactions.
Biology: Investigated for its potential role in biological membranes and its interactions with other biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of hentriacontatriene involves its interaction with various molecular targets and pathways. Due to its hydrophobic nature, it can integrate into lipid membranes, affecting their fluidity and permeability. This property makes it a potential candidate for drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes.
Comparación Con Compuestos Similares
Hentriacontatriene can be compared with other long-chain hydrocarbons, such as:
Hentriacontane: A saturated hydrocarbon with no double bonds. Unlike this compound, it does not undergo reactions involving double bonds, such as oxidation or reduction.
Hentriacontanonaene: A polyunsaturated hydrocarbon with nine double bonds. It has a higher degree of unsaturation compared to this compound, making it more reactive in certain chemical reactions.
Uniqueness: this compound’s unique combination of three double bonds and a long carbon chain gives it distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
77046-62-9 |
|---|---|
Fórmula molecular |
C31H58 |
Peso molecular |
430.8 g/mol |
Nombre IUPAC |
hentriaconta-1,3,5-triene |
InChI |
InChI=1S/C31H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-31H2,2H3 |
Clave InChI |
AKEGJBMNHLZUCQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCC=CC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


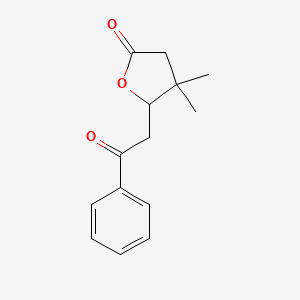
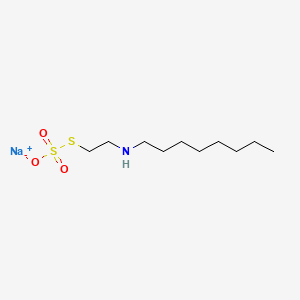
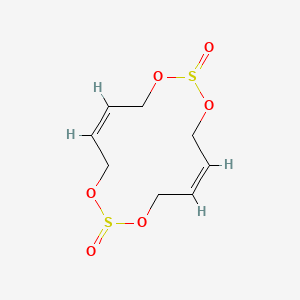
![6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446341.png)
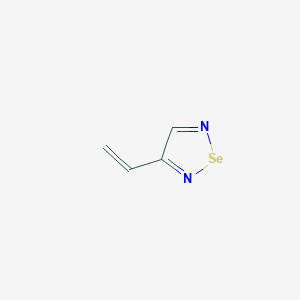

![1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide](/img/structure/B14446356.png)
![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14446363.png)
![1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14446369.png)
